2-[(6-Ethoxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile
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Overview
Description
2-[(6-Ethoxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Ethoxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea to form the pyrimidine ring, followed by the introduction of the benzonitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Ethoxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(6-Ethoxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(6-Ethoxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzonitrile group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Methoxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile
- 2-[(6-Ethoxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzamide
Uniqueness
2-[(6-Ethoxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H15N3O3 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-[(6-ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C15H15N3O3/c1-3-21-14-8-13(19)17(2)15(20)18(14)10-12-7-5-4-6-11(12)9-16/h4-8H,3,10H2,1-2H3 |
InChI Key |
DLQKLBZFCYJULD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)N(C(=O)N1CC2=CC=CC=C2C#N)C |
Origin of Product |
United States |
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